5-cyano-1H-indole-3-carboxylic Acid
Overview
Description
5-Cyano-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyano group at the 5-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
5-Cyano-1H-indole-3-carboxylic Acid, a derivative of indole, has been found to interact with multiple receptors . The primary targets of this compound are URAT1 and xanthine oxidase (XO) . URAT1 is a urate transporter protein, while XO is an enzyme involved in purine metabolism .
Mode of Action
The compound exerts its effects by inhibiting the activity of URAT1 and XO . The cyano group at the 5-position of the indole ring plays a crucial role in this inhibitory activity . By inhibiting URAT1, the compound reduces urate reabsorption, and by inhibiting XO, it prevents the conversion of hypoxanthine and xanthine to uric acid .
Biochemical Pathways
The compound affects the purine metabolic pathway by inhibiting XO . This results in decreased production of uric acid, a byproduct of purine metabolism . Additionally, by inhibiting URAT1, the compound disrupts the reabsorption of urate in the kidneys .
Pharmacokinetics
The compound’s inhibitory effects on urat1 and xo suggest that it may have good bioavailability .
Result of Action
The inhibition of URAT1 and XO by this compound leads to a decrease in uric acid levels . This can be beneficial in conditions such as gout, where there is an excess of uric acid .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Cyano-1H-indole-3-carboxylic Acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
One study found that a compound with a similar structure demonstrated a significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, using copper(I) cyanide (CuCN) as the cyanating agent.
Carboxylation: Finally, the indole derivative is carboxylated to introduce the carboxylic acid group, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Reagents such as halogens (e.g., bromine, chlorine) and alkylating agents are commonly used.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents
Condensation: Aldehydes, ketones
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the indole ring
Reduced Derivatives: Amines, alcohols
Substituted Indoles: Halogenated or alkylated indole derivatives
Condensation Products: Schiff bases, other condensation products
Scientific Research Applications
5-Cyano-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysts and polymers.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
5-Bromo-1H-indole-3-carboxylic acid: A halogenated derivative with potential biological activities.
Uniqueness: 5-Cyano-1H-indole-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-cyano-1H-indole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-1-2-9-7(3-6)8(5-12-9)10(13)14/h1-3,5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKDHLJDXYCJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293676 | |
Record name | 5-Cyano-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174500-89-1 | |
Record name | 5-Cyano-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174500-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyano-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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